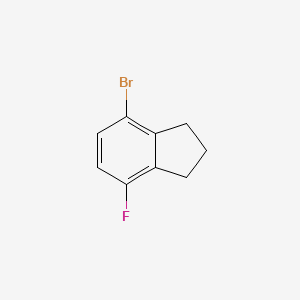

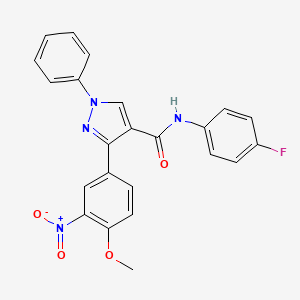

![molecular formula C13H12N4O4S B2448446 methyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate CAS No. 880437-53-6](/img/structure/B2448446.png)

methyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives, which are related to the compound , has been reported in the literature . These methods cover (4+2) condensations of both 1,2- and 1,4-binucleophiles, (3+3) and (5+1) annulations, and miscellaneous methods .

Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazine derivatives have been studied extensively . These reactions often involve the use of cyanuric chloride and a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .

Aplicaciones Científicas De Investigación

- Applications : Investigate its potential as a precursor for drug development, especially in the context of cardiovascular diseases and cancer treatment .

- Applications : Investigate STL281273’s antibacterial effects against specific pathogens, considering its unique chemical features .

- Applications : Investigate its inhibitory effects on CYP1A1 activity, which could have implications for drug interactions and toxicity .

- Applications : Investigate its effects on relevant biological targets and assess its potential as a lead compound for drug development .

- Applications : Assess its binding affinity, selectivity, and pharmacokinetics for potential clinical use .

Organic Synthesis and Medicinal Chemistry

Antibacterial Activity

CYP1A1 Inhibition

Bioactivity and Drug Development

PET Ligand for 5-HT1A Receptor Imaging

Cyclooxygenase-2 (COX-2) Inhibition

Mecanismo De Acción

Target of Action

The primary targets of STL281273 are ATF4 and NF-kB proteins . These proteins play a crucial role in cellular processes such as inflammation and stress response. The compound interacts favorably with the active residues of these proteins .

Mode of Action

STL281273 exhibits its action by interacting with its targets, leading to changes in their activity. It inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . This inhibition results in anti-neuroinflammatory properties .

Biochemical Pathways

STL281273 affects several biochemical pathways. It inhibits the NF-kB inflammatory pathway and ER stress . The compound also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Result of Action

STL281273 has promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and exhibits promising neuroprotective activity by reducing the expression of certain markers in human neuronal cells .

Action Environment

The action, efficacy, and stability of STL281273 can be influenced by various environmental factors. These could include the physiological conditions of the body, such as pH and temperature, as well as external factors like storage conditions. For instance, STL281273 should be stored at 2-8 ℃, dry, and sealed to maintain its stability and efficacy.

Propiedades

IUPAC Name |

methyl 4-[[2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O4S/c1-21-12(20)8-2-4-9(5-3-8)15-11(19)7-22-13-16-10(18)6-14-17-13/h2-6H,7H2,1H3,(H,15,19)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUWGFYKQKBGPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

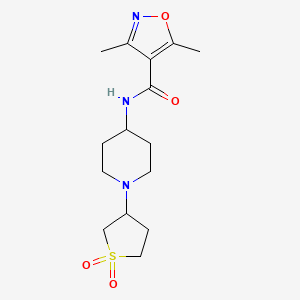

![6-Thia-1-azaspiro[3.4]octane 6,6-dioxide hydrochloride](/img/structure/B2448366.png)

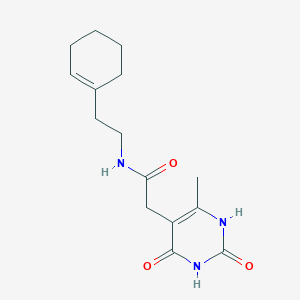

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(ethylsulfanyl)benzoate](/img/structure/B2448370.png)

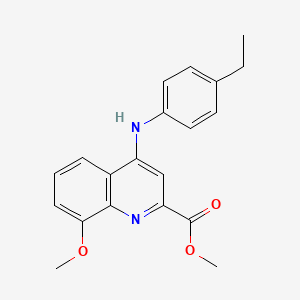

![3-[(3-Chlorophenyl)sulfonyl]-5-(1-pyrrolidinyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2448386.png)